

# Application Note: Determination of Di(2-ethylhexyl) Phthalate (DEHP) in Soil and Sediment

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## Compound of Interest

Compound Name: DEHP (Standard)

Cat. No.: B1670192

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a prevalent plasticizer used to enhance the flexibility and durability of various polymer products, particularly polyvinyl chloride (PVC).[1][2] Its widespread use and physical, rather than chemical, bonding to the polymer matrix allow it to leach into the environment, leading to ubiquitous contamination of soil, sediment, and water.[1][3] Due to its classification as a potential endocrine-disrupting chemical, the accurate quantification of DEHP in environmental matrices is critical for ecological risk assessment and regulatory monitoring.[1][4]

The analysis of DEHP in complex solid matrices like soil and sediment presents a significant challenge due to potential laboratory contamination and interference from co-extracted organic matter.[5][6] The standard analytical approach involves solvent extraction to isolate DEHP from the solid matrix, a cleanup step to remove interfering compounds, and subsequent instrumental analysis, most commonly by Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][4] This application note provides detailed protocols for the extraction, cleanup, and quantification of DEHP in soil and sediment samples.

## Principle

The analytical workflow begins with the collection and preparation of a representative solid sample, taking rigorous precautions to avoid plastic contamination.[7] DEHP is then extracted from the sample matrix using an appropriate organic solvent and technique, such as Soxhlet or ultrasonic-assisted extraction. The resulting crude extract, containing DEHP and other co-extracted substances, is subjected to a cleanup procedure, typically Solid-Phase Extraction (SPE), to isolate the analyte of interest.[6] The final, purified extract is then analyzed by GC-MS for definitive identification and quantification.

## Experimental Workflow Diagram

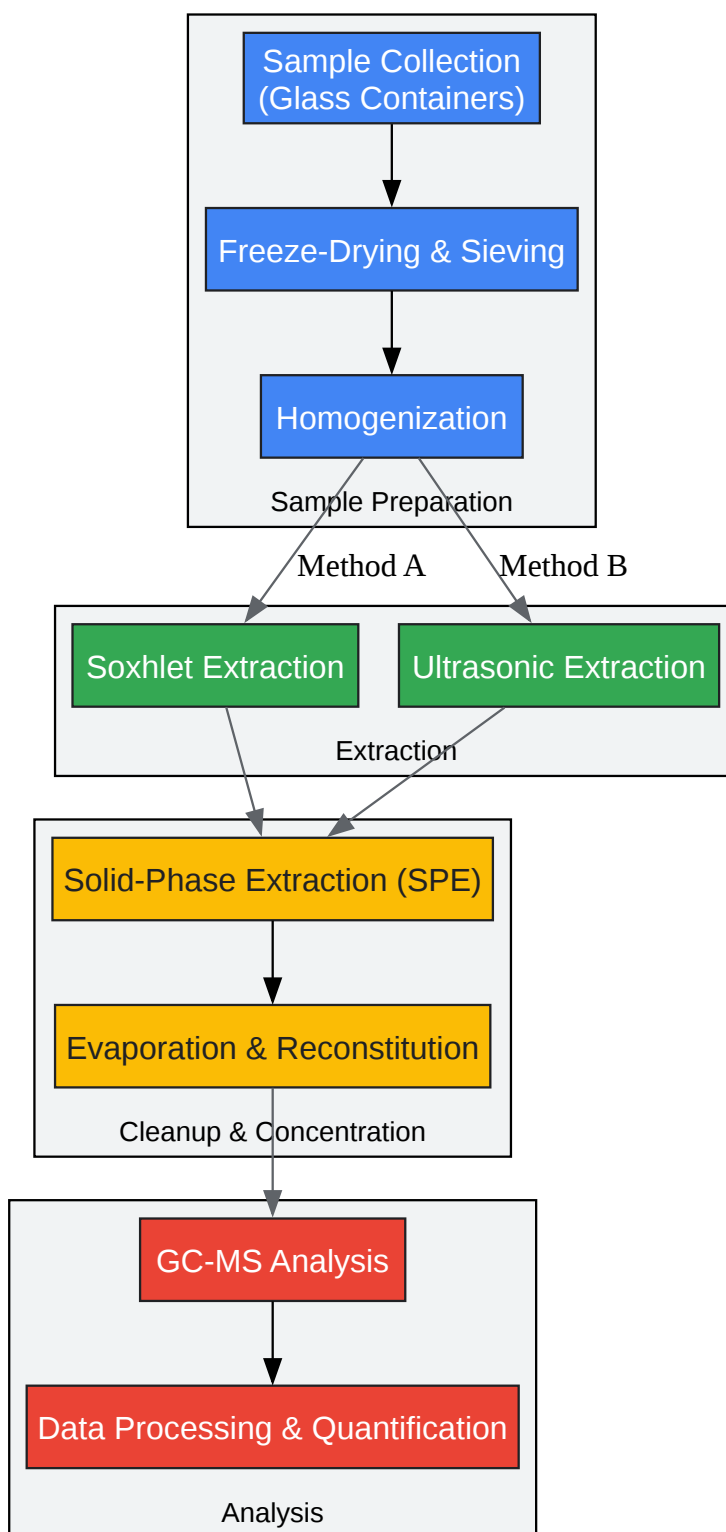


Figure 1: General Experimental Workflow for DEHP Analysis in Soil/Sediment.

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Caption: General workflow for DEHP analysis.

## Apparatus and Materials

- Glassware: Amber glass jars, beakers, flasks, graduated cylinders, centrifuge tubes (pre-rinsed with solvent).[1][7]
- Sample Preparation: Freeze-dryer, stainless-steel sieve (2 mm), mortar and pestle or grinder.
- Extraction Equipment: Soxhlet extraction apparatus (40 mm ID extractor, 500-mL flask)[8], or an ultrasonic bath/probe sonicator.[1]
- Concentration Equipment: Rotary evaporator or nitrogen evaporator.[5]
- Cleanup: Solid-Phase Extraction (SPE) cartridges (e.g., Florisil®, 1 g), SPE vacuum manifold.[6][9]
- Analytical Instrument: Gas Chromatograph with a Mass Spectrometer (GC-MS).[4]
- Reagents & Standards: DEHP certified standard, internal standards (e.g., Benzyl benzoate) [10], surrogate standards. Anhydrous sodium sulfate (baked at 400°C). All solvents (e.g., acetone, hexane, methylene chloride, acetonitrile) must be pesticide-grade or equivalent.[8] [10]

## Experimental Protocols

Caution: Phthalates are common laboratory contaminants. To avoid false positives, use glass and metal apparatus exclusively, pre-rinse all materials with solvent, and analyze procedural blanks with every sample batch.[5][6]

### Protocol 1: Sample Preparation

- Collect soil or sediment samples in pre-cleaned amber glass jars with PTFE-lined caps and store them at 4°C in the dark.[7]
- Freeze-dry the samples until a constant weight is achieved.
- Sieve the dried sample through a 2-mm stainless-steel sieve to remove large debris.

- Homogenize the sieved sample using a mortar and pestle or a mechanical grinder.
- Store the homogenized sample in a sealed glass container at 4°C until extraction.

## Protocol 2: Extraction Method A - Soxhlet Extraction (based on EPA Method 3540C)

- Mix 10 g of the homogenized sample with 10 g of anhydrous sodium sulfate until a free-flowing powder is obtained.[8]
- Place the mixture into a glass extraction thimble and add a plug of glass wool to the top.[8]
- Place the thimble into the Soxhlet extractor.[8]
- Add ~300 mL of a hexane/acetone (1:1, v/v) mixture to a 500-mL round-bottom flask with a couple of boiling chips.[8]
- Assemble the apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[8]
- After extraction, allow the apparatus to cool. The resulting solvent extract is now ready for cleanup.

## Protocol 3: Extraction Method B - Ultrasonic-Assisted Extraction (UAE)

- Weigh 10 g of the freeze-dried, homogenized soil into a glass centrifuge tube.[7]
- Add 70 mL of an acetone/hexane (1:1, v/v) extraction solvent.[7]
- Place the tube in an ultrasonic bath and sonicate for 30 minutes.
- Centrifuge the sample at 3000 rpm for 10 minutes.
- Carefully decant the supernatant (extract) into a clean flask.
- Repeat the extraction (steps 2-5) two more times with fresh solvent, combining the supernatants. The pooled extract is ready for cleanup.

## Protocol 4: Extract Cleanup via Solid-Phase Extraction (SPE)

- Concentrate the raw extract from Protocol 5.2 or 5.3 to approximately 2 mL using a rotary evaporator.
- Condition a Florisil SPE cartridge (1 g) by passing 5 mL of hexane through it. Do not let the cartridge go dry.[11]
- Load the 2 mL concentrated extract onto the SPE cartridge.
- Elute the interfering compounds with 10 mL of hexane and discard the eluate.
- Elute the DEHP-containing fraction with 15 mL of a hexane/acetone (9:1, v/v) mixture into a clean collection tube.
- Evaporate the purified fraction to a final volume of 1 mL under a gentle stream of nitrogen.
- Add an internal standard and transfer the final extract to a 2-mL GC vial for analysis.

## Protocol 5: Instrumental Analysis by GC-MS

The following are typical GC-MS conditions. Parameters should be optimized for the specific instrument used.

- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977A MSD or equivalent.
- Column: DB-5MS (30 m × 0.25 mm, 0.25- $\mu$ m film thickness) or equivalent.[4]
- Carrier Gas: Helium at a constant flow of 2 mL/min.[4]
- Injection: 1  $\mu$ L, splitless mode.[4]
- Inlet Temperature: 300°C.[4]

- Oven Program: Initial temperature of 50°C for 1 min, ramp at 20°C/min to 320°C, and hold for 2.5 min.[4]
- MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).
- Monitored Ions for DEHP: m/z 149 (quantification), 167, 279 (confirmation). The ion at m/z 149 is a characteristic phthalic anhydride fragment common to many phthalates.[4]
- Quantification: Use a multi-point calibration curve (e.g., 0.05 to 5 mg/L) prepared from certified standards.[12]

## Data Presentation: Method Performance Comparison

The table below summarizes typical performance data for various DEHP extraction methods from soil and sediment as reported in the literature.

Extraction Method	Matrix	Recovery (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Pressurized Liquid Extraction (PLE)	Soil	86.0 - 99.8%	0.02 mg/kg	0.05 mg/kg	[3][13]
Ultrasonic Extraction (UAE)	Sediment	78 - 117%	0.1 - 0.25 ng/g	Not Reported	[14]
Microwave-Assisted Extraction (MAE)	Soil	84 - 115%	1.24 - 3.15 µg/L (in extract)	Not Reported	[15][16]
Soxhlet Extraction	Soil/Sludge	>80% reported for phthalates	Method dependent	Method dependent	[6]
QuEChERS	Soil	Good linearity (R <sup>2</sup> > 0.996)	0.19 - 0.27 µg/L (in extract)	0.65 - 0.92 µg/L (in extract)	[7]

## Logical Relationship Diagram



Figure 2: Logical Steps in DEHP Quantification.

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Caption: Logical flow from sample to result.



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